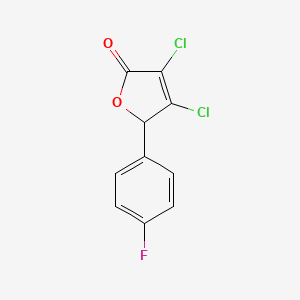

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

Description

Properties

Molecular Formula |

C10H5Cl2FO2 |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

3,4-dichloro-2-(4-fluorophenyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H5Cl2FO2/c11-7-8(12)10(14)15-9(7)5-1-3-6(13)4-2-5/h1-4,9H |

InChI Key |

YHXROJIKCWZJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(=C(C(=O)O2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Ring Construction

Furfural Derivatives as Precursors : Furfural and its derivatives serve as common substrates for the synthesis of halogenated furanones. Oxidative chlorination of furfural or 3,4-dichlorofuran leads to intermediates such as 3,4-dichloromaleic anhydride, which can be further transformed into the target furanone.

Oxidation Methods : Oxidation with manganese dioxide in the presence of hydrochloric acid or fuming nitric acid oxidation of 3,4-dichlorofuran are effective routes to generate key intermediates like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), which can be derivatized further.

Introduction of the 4-Fluorophenyl Group

- The 4-fluorophenyl substituent is typically introduced via coupling reactions or nucleophilic substitution on a suitably activated furanone intermediate. Specific literature detailing direct substitution on 3,4-dichlorofuranone derivatives with 4-fluorophenyl reagents is limited, but analogous methods involve arylation of the furanone ring or condensation reactions with 4-fluorobenzaldehyde derivatives.

Halogenation at Positions 3 and 4

Selective chlorination to install chlorine atoms at the 3 and 4 positions of the furanone ring is achieved by controlled chlorination reactions using chlorine gas or other chlorinating agents on furanone precursors.

Alternative methods include the use of mucochloric acid derivatives as synthons, which already possess the 3,4-dichloro substitution pattern, facilitating further functionalization at position 5.

Specific Preparation Method from Literature

A representative synthetic approach involves the following steps:

This method leverages the high reactivity of mucochloric acid derivatives for substitution at position 5, enabling the attachment of the 4-fluorophenyl group.

One-Pot and Catalytic Methods

Recent advances include one-pot syntheses of trisubstituted furan-2(5H)-ones using multicomponent reactions catalyzed by silica sulfuric acid. Although specific to 3,4,5-trisubstituted furanones, these methods demonstrate efficient access to furanone derivatives with aryl substituents, including fluorophenyl groups, under mild conditions and in high yields.

Summary Table of Preparation Methods

Additional Notes on Reactivity and Functionalization

The presence of two chlorine atoms on the furanone ring increases the electrophilicity of the ring, facilitating substitution reactions at position 5.

The 4-fluorophenyl substituent adds electron-withdrawing character, influencing the reactivity and potential biological activity of the compound.

The labile nature of the methoxycarbonyloxy group in related mucochloric acid derivatives allows for smooth substitution by amino alcohols, which can be exploited for further derivatization.

Chemical Reactions Analysis

One-Pot Three-Component Reaction

A common approach for trisubstituted furanones involves a three-component reaction using amines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by silica sulfuric acid. This method achieves high yields (up to 80%) and is versatile for generating diverse derivatives .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Amines, aldehydes, diethyl acetylenedicarboxylate | Silica sulfuric acid, solvent (e.g., EtOH) | 3,4,5-trisubstituted furan-2(5H)-one | Up to 80% |

| Reference: Thieme Connect |

Nucleophilic Substitution at Oxygen

The hydroxyl group in furan-2(5H)-one derivatives undergoes substitution with nucleophiles like propargyl alcohol. This reaction is catalyzed by bases (e.g., K₂CO₃) and proceeds via a nucleophilic aromatic substitution mechanism .

Reaction with Amines

Furanones react with aromatic amines (e.g., 2-aminothiophenol) to form tricyclic derivatives. These reactions often occur under ambient conditions and yield high-purity products (>90%) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-aminothiophenol | Room temperature | Tricyclic derivative | 91% |

| Reference: PMC |

Sulfonylation

The C4 position of halogenated furanones undergoes sulfonylation using sodium benzenesulfinates under phase-transfer catalysis (PTC) conditions. This reaction proceeds via a radical pathway .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium benzenesulfinate | PTC (1,2-dichloroethane:H₂O, 5:1) | Sulfonylated furanone derivative | Up to 10 g scale |

| Reference: PMC |

Phosphine Reactions

Furanones react with tributylphosphine to form phosphonium salts, which hydrolyze to phosphine oxides. This pathway is useful for functionalizing the furanone core .

| Reagent | Conditions | Product |

|---|---|---|

| Tributylphosphine | Stirring (room temperature) | Phosphonium salt → phosphine oxide |

| Reference: PMC |

Formation of Tricyclic Derivatives

Reactions with aromatic amines or thiols generate tricyclic scaffolds, which are explored for their potential pharmacological activity .

Scientific Research Applications

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors.

Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of furan-2(5H)-one derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Halogen Effects : Chlorine and bromine at positions 3/4 increase electrophilicity, enhancing reactivity toward nucleophiles (e.g., in glycoconjugation reactions ). Fluorine on the aryl group improves metabolic resistance compared to methoxy or methyl groups .

- Thiophene-containing analogues (e.g., compound 16 in ) exhibit unique photochemical properties.

Toxicity and Regulatory Considerations

- Safety of 3,4-Dichloro-5-(4-fluorophenyl) Derivative: No direct genotoxicity data exists for this compound. However, its structural complexity and lack of alkylidene groups (linked to genotoxicity in ) may reduce risks. Regulatory scrutiny emphasizes the need for rigorous absence testing of genotoxic impurities in related compounds .

Biological Activity

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities. The findings are supported by various studies and data tables.

The molecular formula for this compound is , with a molecular weight of approximately 233.06 g/mol. Its structure features a furan ring substituted with dichloro and fluorophenyl groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H5Cl2FO2 |

| Molecular Weight | 233.06 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity : In vitro assays demonstrated significant cytotoxicity against human leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines. The compound induced apoptosis via caspase activation pathways, leading to cell cycle arrest in specific phases .

- Mechanism of Action : The compound's mechanism involves the regulation of pro-apoptotic proteins and the induction of oxidative stress within cancer cells, which contributes to its effectiveness as an anticancer agent .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLT-4 | 1.76 | Induction of apoptosis |

| SW-620 | 3.67 | Cell cycle arrest in G1/S phase |

| SK-MEL-5 | 3.62 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Inhibition Studies : The compound was evaluated for its minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial effects with MIC values ranging from 0.25 to 0.50 µg/mL .

- Biofilm Formation : It also inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Table 3: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Effect on Biofilm Formation |

|---|---|---|

| Staphylococcus aureus | 0.25 | Significant inhibition |

| Escherichia coli | 0.50 | Moderate inhibition |

| Staphylococcus epidermidis | 0.30 | Significant inhibition |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving the administration of the compound in a mouse model demonstrated reduced tumor growth in breast cancer models without significant toxicity to normal cells .

- Case Study on Infection Control : Another study evaluated the compound's effectiveness in treating infections caused by Staphylococcus species in immunocompromised patients, showing promising results in reducing infection rates .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3,4-dichloro-5-(4-fluorophenyl)furan-2(5H)-one, and how are reaction conditions optimized?

The compound is synthesized via asymmetric Michael addition–elimination reactions using chiral auxiliaries or catalysts. For example, potassium fluoride or hydroxide is used to facilitate the reaction between 3,4-dichloro-5-(l-menthyloxy)furan-2(5H)-one and nucleophiles like amines or dihydropyrrole derivatives . Optimization involves controlling steric and electronic effects:

- Temperature : Reactions are typically conducted at 298 K to balance reactivity and selectivity .

- Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Catalyst loading : Sub-stoichiometric amounts of KF (10–20 mol%) minimize side reactions .

Yield improvements (e.g., 57–73%) are achieved by monitoring intermediates via TLC and optimizing purification steps (e.g., recrystallization) .

Advanced: How can conflicting crystallographic data be resolved when determining the stereochemistry of this compound?

Conflicts in crystallographic data arise from twinning , disorder , or poor diffraction quality . To resolve these:

- Software tools : Use SHELXL for refinement (supports twinned data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation metrics : Check R-factors (target < 0.05), data-to-parameter ratios (>15:1), and mean C–C bond deviations (<0.01 Å) .

- Complementary techniques : Compare X-ray results with NMR NOE experiments to confirm spatial arrangements of substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Furanone ring : A deshielded carbonyl carbon at δ ~170 ppm in <sup>13</sup>C NMR .

- Aromatic protons : Multiplets at δ 7.1–7.6 ppm for the 4-fluorophenyl group .

- IR spectroscopy : Strong C=O stretch at ~1758 cm<sup>-1</sup> .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 408–438) confirm molecular weight .

Advanced: What methodological strategies are used to assess the genotoxic potential of this compound in pharmacological studies?

Genotoxicity evaluation follows a tiered approach:

- In vitro assays :

- Comet assay : Detects DNA strand breaks in liver cells .

- Micronucleus (MN) test : Identifies chromosomal damage in vitro .

- In vivo follow-up : If positive in vitro, conduct MN assays in rodent liver .

- Threshold determination : Use BMD (benchmark dose) modeling to establish safe exposure levels, avoiding non-threshold mechanisms (e.g., direct DNA alkylation) .

Advanced: How does electronic modulation of the furanone ring influence reactivity in asymmetric catalysis?

The electron-withdrawing chlorine atoms at C3 and C4 enhance electrophilicity at C5, facilitating nucleophilic attacks in Michael additions:

- Steric effects : Bulky substituents (e.g., l-menthyloxy) at C5 induce stereoselectivity by restricting transition-state conformations .

- Electronic effects : The 4-fluorophenyl group stabilizes intermediates via resonance, improving yields in cycloaddition reactions .

- Computational modeling : DFT studies predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Basic: What crystallization techniques are used to obtain high-quality single crystals for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation .

- Temperature control : Crystallize at 298 K to minimize disorder .

- Seeding : Introduce microcrystals to promote uniform growth .

- Validation : Check for R-factor convergence (<0.05) and hydrogen-bonding consistency (e.g., C–H⋯O interactions) .

Advanced: How are computational methods integrated to resolve contradictions in biological activity data?

- Docking studies : Use AutoDock Vina to model interactions with SARS-CoV-2 main protease (PDB: 6LU7), comparing binding affinities of derivatives .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency (IC50) .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to validate activity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves and fume hoods due to potential genotoxicity .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before disposal .

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .

Advanced: How do substituent variations (e.g., halogen substitution) impact the compound’s photophysical properties?

- UV-Vis spectroscopy : Electron-withdrawing groups (Cl, F) redshift absorption maxima (e.g., 319–323 nm in CH2Cl2) by extending π-conjugation .

- Fluorescence quenching : Heavy atoms (Cl) enhance intersystem crossing, reducing quantum yields .

- TD-DFT calculations : Predict excited-state behavior by simulating HOMO→LUMO transitions .

Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.